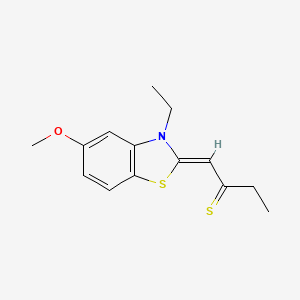![molecular formula C14H15N3O5S B11635841 {2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11635841.png)
{2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(3,4-ジメトキシベンジリデン)ヒドラゾノ]-4-オキソ-1,3-チアゾリジン-5-イル}酢酸は、分子式C14H15N3O5Sの合成有機化合物です 。この化合物は、チアゾリジンオン類に属し、その多様な生物活性と潜在的な治療応用で知られています。
準備方法
合成経路と反応条件
{2-[(3,4-ジメトキシベンジリデン)ヒドラゾノ]-4-オキソ-1,3-チアゾリジン-5-イル}酢酸の合成は、一般的に、3,4-ジメトキシベンズアルデヒドとチオセミカルバジドを縮合させて対応するヒドラゾンを形成することから始まります。 この中間体は、次に、酸性条件下でクロロ酢酸と環化させて、最終生成物を得ます 。
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室での調製と同様の基本的な手順を用いて、収率と純度を最適化した大規模合成です。これには、連続フローリアクターと高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
{2-[(3,4-ジメトキシベンジリデン)ヒドラゾノ]-4-オキソ-1,3-チアゾリジン-5-イル}酢酸は、次のを含むさまざまな化学反応を受けることができます。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化できます。
還元: 還元反応は、カルボニル基をアルコールに変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
生成する主な生成物
酸化: スルホキシドとスルホン。
還元: アルコール誘導体。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性と抗真菌性について調査されています。
医学: 炎症や癌などの状態に対する潜在的な治療薬です。
作用機序
{2-[(3,4-ジメトキシベンジリデン)ヒドラゾノ]-4-オキソ-1,3-チアゾリジン-5-イル}酢酸の作用機序は、さまざまな分子標的との相互作用を含みます。この化合物は、疾患経路に関与する酵素や受容体を阻害し、治療効果をもたらします。 たとえば、特定のキナーゼやプロテアーゼの活性を阻害し、細胞シグナル伝達経路を調節する場合があります 。
類似化合物の比較
類似化合物
- {2-[(3,4-ジメトキシベンジリデン)ヒドラゾノ]-3-(4-ヒドロキシフェニル)-4-オキソ-1,3-チアゾリジン-5-イル}酢酸
- 2-[(3,4-ジメトキシベンジリデン)ヒドラゾノ]-チアゾリジン-4-オン
独自性
{2-[(3,4-ジメトキシベンジリデン)ヒドラゾノ]-4-オキソ-1,3-チアゾリジン-5-イル}酢酸は、特定の置換パターンが原因で独特であり、異なる化学的および生物学的特性を与えます。 チアゾリジンオン環、ヒドラゾン結合、ジメトキシベンジリデン部分の組み合わせにより、さまざまな用途に適した汎用性の高い化合物となります .
類似化合物との比較
Similar Compounds
- {2-[(3,4-Dimethoxybenzylidene)hydrazono]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl}acetic acid
- 2-[(3,4-Dimethoxybenzylidene)hydrazono]-thiazolidin-4-one
Uniqueness
{2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazolidinone ring with a hydrazone linkage and a dimethoxybenzylidene moiety makes it a versatile compound for various applications .
特性
分子式 |
C14H15N3O5S |
|---|---|
分子量 |
337.35 g/mol |
IUPAC名 |
2-[(2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C14H15N3O5S/c1-21-9-4-3-8(5-10(9)22-2)7-15-17-14-16-13(20)11(23-14)6-12(18)19/h3-5,7,11H,6H2,1-2H3,(H,18,19)(H,16,17,20)/b15-7+ |
InChIキー |
WUCUGRIUQCWWMK-VIZOYTHASA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-2-ethoxy-2-hydroxyethenyl]-2H-1,4-benzoxazin-2-one](/img/structure/B11635759.png)
![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11635763.png)
![4-chloro-N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B11635770.png)
![6-{(3E)-2-(4-bromophenyl)-3-[hydroxy(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}hexanoic acid](/img/structure/B11635778.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635796.png)
![4-({4-hydroxy-2-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11635800.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl (4-hydroxy-2-oxo-2,5-dihydro-1,3-thiazol-5-yl)acetate](/img/structure/B11635807.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635814.png)
![2-[(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B11635825.png)
![9-Bromo-2-(4-chlorophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11635829.png)

![[3-(4-Benzyl-piperazine-1-carbonyl)-phenyl]-(4-benzyl-piperazin-1-yl)-methanone](/img/structure/B11635835.png)
![3-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B11635836.png)
![2-chloro-5-{5-[(Z)-(5-cyano-2-hydroxy-4-methyl-6-oxopyridin-3(6H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11635840.png)
